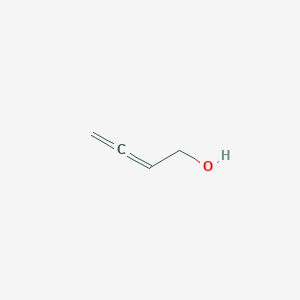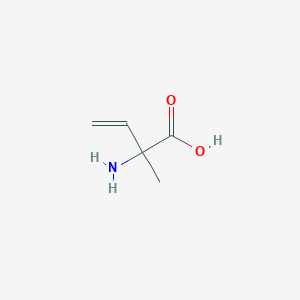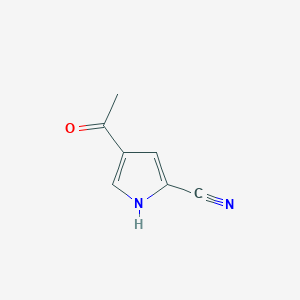
Glutarimide, 2-(hexahydrophthalimido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutarimide, 2-(hexahydrophthalimido)-, also known as HHPA, is a cyclic imide compound that has been widely used in scientific research for its unique chemical and biological properties. HHPA is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It has a molecular formula of C10H14N2O2 and a molecular weight of 198.23 g/mol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Teratogenic Action
Glutarimide, 2-(hexahydrophthalimido), is studied for its pharmacological properties and teratogenic potential. Research has explored the teratogenic effects of similar compounds, noting increased fetal resorptions in rats and chick embryos (Wuest, Sigg, & Fratta, 1964).
Biological Activity and Synthetic Methods
This compound is a part of glutarimides, known for their pharmacological activities, including acting as androgen receptor antagonists, anti-inflammatory agents, and tumor suppressors. Some synthetic derivatives are used as immunosuppressives and anxiolytics. Its synthesis methods and physicochemical properties are of significant interest (Popovic-Djordjevic et al., 2014).
Role as a Carrier Molecule in Cell Transport
Glutarimide, particularly its moiety, acts as a carrier molecule, aiding the transport of biologically active substituents through cell membranes. This suggests its potential role in enhancing drug delivery systems (Michalska et al., 2000).
Metabolism in Biological Systems
Studies have also focused on the metabolism of glutarimide derivatives in biological systems, such as in dogs, suggesting their biological degradation through dehydrogenation (Kebrle & Hoffmann, 1956).
Chemical Reactions and Syntheses
Glutarimide is utilized in Diels-Alder reactions, leading to the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry (Rivera et al., 1988).
Discovery of New Derivatives
New glutarimide derivatives have been discovered from natural sources like marine sponges, indicating the compound's potential for new pharmaceutical applications (Sun et al., 2014).
Inhibition of Peptide Synthesis in Eukaryotic Translation
Glutarimide and its derivatives have been studied for their role in inhibiting peptide synthesis on reticulocyte ribosomes, contributing to our understanding of molecular biology and pharmacology (Obrig et al., 1971).
Antibiotic Properties
Glutarimide derivatives like cycloheximide show antifungal properties and are toxic to a range of organisms, highlighting their potential in antibiotic research (Sisler & Siegel, 1967).
Eigenschaften
CAS-Nummer |
19246-22-1 |
|---|---|
Produktname |
Glutarimide, 2-(hexahydrophthalimido)- |
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17) |
InChI-Schlüssel |
IWKLKPPKVNKYPD-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
melting_point |
356.9 to 358.7 °F (NTP, 1992) |
Andere CAS-Nummern |
19246-22-1 |
Physikalische Beschreibung |
Shiny off-white crystalline solid. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 64° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)





